molecular formula C10H18O B12780168 (-)-Pinocampheol CAS No. 25465-95-6

(-)-Pinocampheol

Cat. No.: B12780168
CAS No.: 25465-95-6
M. Wt: 154.25 g/mol
InChI Key: REPVLJRCJUVQFA-LURQLKTLSA-N
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Description

(-)-Pinocampheol: is a naturally occurring monoterpenoid alcohol found in various essential oils, particularly in the oils of coniferous trees. It is known for its distinctive pine-like aroma and is used in the fragrance and flavor industries. The compound has a chiral center, making it optically active, and the (-)-enantiomer is the naturally occurring form.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of Pinene: One common method for synthesizing (-)-Pinocampheol involves the hydrogenation of α-pinene. This reaction typically uses a palladium or platinum catalyst under mild hydrogen pressure.

    Oxidation of Pinocampheol: Another method involves the oxidation of pinocampheol derivatives using oxidizing agents like potassium permanganate or osmium tetroxide, followed by reduction.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as essential oils of pine trees, followed by purification processes like distillation and crystallization. The synthetic routes mentioned above are also scaled up for industrial applications, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (-)-Pinocampheol can undergo oxidation to form pinocamphone. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of pinocamphone can regenerate this compound. This reaction typically uses reducing agents like sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, osmium tetroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sulfuric acid, and various nucleophiles.

Major Products

    Oxidation: Pinocamphone.

    Reduction: this compound.

    Substitution: Various substituted pinocampheol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (-)-Pinocampheol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure makes it valuable in asymmetric synthesis and chiral resolution processes.

Biology

Biologically, this compound has been studied for its antimicrobial and antifungal properties. It is often tested against various bacterial and fungal strains to evaluate its efficacy as a natural preservative or therapeutic agent.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and analgesic properties. Research is ongoing to determine its effectiveness in treating conditions like arthritis and other inflammatory diseases.

Industry

Industrially, this compound is used in the production of fragrances and flavors. Its pine-like aroma makes it a popular ingredient in perfumes, air fresheners, and food flavorings.

Mechanism of Action

The mechanism by which (-)-Pinocampheol exerts its effects involves interactions with cellular membranes and enzymes. Its antimicrobial action is believed to disrupt microbial cell membranes, leading to cell lysis. The anti-inflammatory effects are thought to involve the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    (+)-Pinocampheol: The enantiomer of (-)-Pinocampheol, with similar chemical properties but different biological activities.

    Pinocamphone: An oxidized derivative of this compound, used in various chemical syntheses.

    α-Pinene: A precursor to this compound, commonly found in essential oils.

Uniqueness

This compound is unique due to its specific chiral configuration, which imparts distinct biological activities compared to its enantiomer. Its natural occurrence and pleasant aroma also make it particularly valuable in the fragrance and flavor industries.

Properties

CAS No.

25465-95-6

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,2R,3R,5R)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7-,8+,9-/m1/s1

InChI Key

REPVLJRCJUVQFA-LURQLKTLSA-N

Isomeric SMILES

C[C@@H]1[C@@H]2C[C@@H](C2(C)C)C[C@H]1O

Canonical SMILES

CC1C2CC(C2(C)C)CC1O

melting_point

67 °C

physical_description

Solid

Origin of Product

United States

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